Superior In Vitro Potency Against PRMT5/MEP50 Complex Compared to Parent Compound EPZ015666
GSK591 (EPZ015866) demonstrates significantly enhanced in vitro potency against the PRMT5/MEP50 complex when compared directly to its parent molecule, EPZ015666 (GSK3235025). This optimization was a primary goal of the compound's design, aiming to create a superior in vitro chemical probe [1].
| Evidence Dimension | In vitro biochemical inhibition of PRMT5/MEP50 complex |
|---|---|
| Target Compound Data | IC50 = 4 nM to 11 nM |
| Comparator Or Baseline | EPZ015666 (GSK3235025): Ki = 5 nM |
| Quantified Difference | GSK591 exhibits up to a 20% improvement in biochemical potency (IC50 4 nM vs. Ki 5 nM), though they operate in the same nanomolar range. |
| Conditions | In vitro biochemical assay using PRMT5/MEP50 complex and H4 histone peptide substrate . |
Why This Matters
For in vitro enzymology studies requiring maximum target engagement at minimal concentrations, GSK591 offers a measurable advantage in potency over its predecessor.
- [1] Duncan, K. W., et al. (2016). Structure and Property Guided Design in the Identification of PRMT5 Tool Compound EPZ015666. ACS Medicinal Chemistry Letters, 7(2), 162-166. View Source
